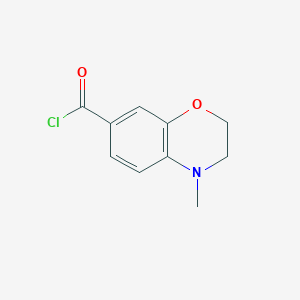

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-12-4-5-14-9-6-7(10(11)13)2-3-8(9)12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEFRDHZTILJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383616 | |

| Record name | 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-73-9 | |

| Record name | 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride

An In-Depth Technical Guide to the Synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride, a key intermediate for the development of novel therapeutics. The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This document details a validated two-stage synthetic strategy, beginning with the construction of the core heterocyclic system to form the carboxylic acid precursor, followed by its activation to the highly reactive acyl chloride. We will delve into the mechanistic underpinnings of each transformation, provide detailed, step-by-step experimental protocols, and address critical safety and handling considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

The Strategic Importance of the 1,4-Benzoxazine Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a cornerstone of modern medicinal chemistry. Its unique conformational properties and ability to engage in various biological interactions have led to its incorporation into numerous clinically relevant agents. Derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The target molecule, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride, is not an end-product but a highly valuable reactive intermediate. The acyl chloride moiety is a powerful electrophile, enabling efficient coupling with a diverse range of nucleophiles (amines, alcohols, etc.) to rapidly generate libraries of amide and ester derivatives. This capacity for diversification makes it an essential tool for structure-activity relationship (SAR) studies in drug discovery.

Overall Synthetic Strategy & Retrosynthesis

The synthesis of the target acyl chloride is logically approached in two primary stages:

-

Stage 1: Formation of the Precursor. Synthesis of the stable carboxylic acid, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid.

-

Stage 2: Activation to the Acyl Chloride. Conversion of the carboxylic acid to the final, highly reactive 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride.

This strategy isolates the construction of the core ring system from the introduction of the moisture-sensitive and highly reactive acyl chloride group, ensuring a more controlled and higher-yielding process.

Caption: High-level retrosynthetic analysis of the target molecule.

Stage 1: Synthesis of the Carboxylic Acid Precursor

The construction of the benzoxazine core is the foundational step of this synthesis. The chosen pathway involves a multi-step, one-pot reaction starting from commercially available 4-amino-3-hydroxybenzoic acid, which provides the necessary aromatic substitution pattern.

Mechanistic Rationale & Experimental Choices

The synthesis proceeds via three key transformations:

-

N-Alkylation: The primary amine of the starting material is selectively N-methylated. This step is crucial for installing the methyl group at the 4-position of the final benzoxazine ring.

-

N-Alkylation with Chloroacetaldehyde: The resulting secondary amine is then reacted with chloroacetaldehyde. The amine acts as a nucleophile, displacing the chloride to form an intermediate that contains the complete backbone for the heterocyclic ring.

-

Intramolecular Cyclization (Etherification): Under basic conditions, the phenoxide is generated, which then acts as an intramolecular nucleophile, attacking the carbon bearing the aldehyde (after in-situ reduction or rearrangement) to close the six-membered oxazine ring. The use of a base like potassium carbonate is critical to facilitate both the second N-alkylation and the final cyclization step.

Detailed Experimental Protocol: 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Materials:

-

4-Amino-3-hydroxybenzoic acid

-

Methyl Iodide (MeI)

-

Chloroacetaldehyde (50% wt. solution in H₂O)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 4-amino-3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

-

Add anhydrous DMF to create a stirrable slurry (approx. 0.2 M concentration).

-

Add methyl iodide (1.1 eq) dropwise at room temperature. Stir the mixture for 2 hours.

-

Add chloroacetaldehyde (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to pH 3-4 with 1 M HCl. A precipitate should form.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the pure carboxylic acid precursor.

Stage 2: Conversion to the Acyl Chloride

This final step transforms the relatively stable carboxylic acid into the highly reactive acyl chloride, primed for subsequent coupling reactions. The reagent of choice is thionyl chloride (SOCl₂).

The Role and Superiority of Thionyl Chloride

Carboxylic acids are generally poor electrophiles for acylation. Converting the hydroxyl group into a better leaving group is essential. Thionyl chloride is an excellent choice for this transformation for several reasons:

-

High Reactivity: It readily reacts with carboxylic acids under mild conditions.[2]

-

Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[3][4] Being gases, they are easily removed from the reaction mixture, driving the equilibrium towards the product side and simplifying purification.[5]

-

Efficiency: The reaction is typically high-yielding and clean.

Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride could be used, but PCl₅ produces a solid byproduct (POCl₃) that requires separation, and oxalyl chloride is often more expensive.[6]

Mechanistic Deep Dive: The Chlorination Reaction

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic example of nucleophilic acyl substitution.

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

The process unfolds as follows:

-

The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[3][7]

-

A chloride ion is expelled, and a proton is lost, forming a highly reactive chlorosulfite intermediate.[2]

-

This intermediate is unstable. The chlorosulfite group is an excellent leaving group. In an intramolecular (SNi) or intermolecular fashion, a chloride ion attacks the carbonyl carbon.

-

This attack leads to the collapse of the tetrahedral intermediate, reforming the carbonyl double bond and expelling the stable molecules sulfur dioxide and a chloride ion (which forms HCl with the previously lost proton).[4][5]

Detailed Experimental Protocol: 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride

Materials:

-

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

-

Thionyl Chloride (SOCl₂)

-

Toluene, anhydrous

-

N,N-Dimethylformamide (DMF), 1 drop (catalyst)

Procedure:

-

CRITICAL: This reaction must be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl). All glassware must be thoroughly dried.[8][9]

-

Place the carboxylic acid precursor (1.0 eq) into a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet bubbler (to vent HCl/SO₂ safely into a basic solution).

-

Suspend the acid in anhydrous toluene (approx. 0.3 M).

-

Add one catalytic drop of anhydrous DMF.

-

Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature. Vigorous gas evolution will be observed.

-

Once the initial effervescence subsides, heat the reaction mixture to reflux (approx. 80-90°C) for 2-4 hours, or until gas evolution ceases completely.

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure (using a trap cooled with dry ice/acetone to capture the volatile SOCl₂).

-

The resulting crude 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride is often used immediately in the next step without further purification due to its reactivity. If required, it can be purified by high-vacuum distillation or recrystallization from a non-protic solvent.

Critical Safety & Handling Protocols

The reagents used in this synthesis, particularly thionyl chloride and methyl iodide, are hazardous and require strict safety protocols.

| Reagent | Primary Hazards | Handling Precautions |

| Thionyl Chloride | Corrosive, Lachrymator, Water-Reactive. Causes severe skin burns and eye damage. Reacts violently with water to release toxic SO₂ and HCl gas.[8] Harmful if inhaled.[10] | Always handle in a chemical fume hood.[9] Wear appropriate PPE: chemical-resistant gloves (e.g., butyl rubber), splash goggles, and a face shield.[11] Keep away from water and moisture.[10] Ensure an emergency shower and eyewash station are accessible.[11] |

| Methyl Iodide | Toxic, Carcinogen. Highly toxic by inhalation and skin contact. A potential carcinogen. | Handle only in a chemical fume hood. Use appropriate gloves and eye protection. Avoid all contact with skin. |

| Acyl Chlorides | Corrosive, Moisture-Sensitive. React with moisture (including humidity in the air) to produce HCl. Irritating to the respiratory system. | Handle in an inert atmosphere (nitrogen or argon) where possible. Use in a fume hood. Avoid inhalation of vapors. |

Quenching and Disposal: Excess thionyl chloride must be quenched carefully by slowly adding it to a large volume of a stirred, ice-cold basic solution (e.g., sodium bicarbonate or calcium hydroxide slurry). All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[12]

Summary of Key Reaction Parameters

| Stage | Reaction | Key Reagents | Solvent | Temp. | Time | Expected Yield |

| 1 | Benzoxazine Core Synthesis | 4-Amino-3-hydroxybenzoic acid, MeI, Chloroacetaldehyde, K₂CO₃ | DMF | 80°C | 12-16 h | 60-75% |

| 2 | Acyl Chloride Formation | Carboxylic Acid Precursor, Thionyl Chloride (SOCl₂), DMF (cat.) | Toluene | Reflux | 2-4 h | >90% (crude) |

Conclusion & Future Perspectives

This guide outlines a reliable and mechanistically sound synthesis for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride. By understanding the rationale behind each procedural step and adhering strictly to the safety protocols, researchers can confidently produce this valuable intermediate. The accessibility of this building block opens the door to the rapid synthesis of extensive compound libraries, facilitating the exploration of new chemical space and accelerating the discovery of next-generation therapeutics based on the privileged 1,4-benzoxazine scaffold.

References

- Process for preparing benzoxazines - Google P

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry.

- Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube.

- (PDF)

- Synthesis and characterization of novel mussel-inspired benzoxazines by thiol-benzoxazine chemistry - TÜBİTAK Academic Journals.

- SOCl2 Reaction with Carboxylic Acids - Chemistry Steps.

- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - MDPI.

- Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing).

- Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH.

- 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google P

- Safety D

- converting carboxylic acids into acyl (acid) chlorides - Chemguide.

- Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov.

- SAFETY DATA SHEET - THIONYL CHLORIDE - Spectrum Chemical.

- Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines - Organic Chemistry Portal.

- Reaction of Carboxylic acid with Thionyl chloride - YouTube.

- Acid to Acid Chloride - Common Conditions - Organic Chemistry D

- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH.

- SOP 0079 - Thionyl Chloride - Standard Operating Procedures - University of Louisville.

- SAFETY DATA SHEET - Thionyl chloride - Fisher Scientific.

- 22.9 Reactions of Carboxylic Acids - Chemistry LibreTexts.

Sources

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. nj.gov [nj.gov]

- 12. drexel.edu [drexel.edu]

An In-depth Technical Guide to the Structure Elucidation of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride

This technical guide provides a comprehensive framework for the structural elucidation of the novel compound, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights. Our approach emphasizes a self-validating system of protocols to ensure the highest degree of scientific integrity.

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and advanced materials.[1][2][3] The introduction of a reactive carbonyl chloride group at the 7-position of the 4-methyl-3,4-dihydro-2H-1,4-benzoxazine core creates a versatile intermediate for further chemical elaboration, making its unambiguous structural confirmation paramount. This guide will systematically walk through the analytical workflow required to confirm the identity and purity of this target molecule.

A plausible synthetic route to the precursor, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, could involve the cyclization of a suitably substituted 2-aminophenol derivative.[2][4] Subsequent treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride would then yield the target acyl chloride.

Proposed Synthetic Pathway & Elucidation Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent structural elucidation of the title compound.

Caption: Proposed synthesis and structure elucidation workflow.

Mass Spectrometry (MS)

Causality of Experimental Choice: Mass spectrometry is the initial and most direct method to confirm the molecular weight of the synthesized compound. For this particular molecule, a high-resolution mass spectrometry (HRMS) technique, such as electrospray ionization-time of flight (ESI-TOF), is recommended to determine the exact mass and, by extension, the elemental composition.

Experimental Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺).

Expected Data & Interpretation: The molecular formula of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride is C₁₀H₁₀ClNO₂. The expected monoisotopic mass is approximately 211.0399 g/mol . The presence of a chlorine atom should result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. The base peak in the mass spectrum is often the result of the loss of the chlorine atom to form a stable acylium ion.[5]

Data Presentation:

| Ion | Calculated m/z | Observed m/z | Isotopic Pattern (Relative Abundance) |

| [M]⁺ | ~211.04 | To be determined | ~100% |

| [M+2]⁺ | ~213.04 | To be determined | ~32% |

| [M-Cl]⁺ | ~176.07 | To be determined | Likely base peak |

Infrared (IR) Spectroscopy

Causality of Experimental Choice: IR spectroscopy is a powerful and rapid technique for identifying key functional groups. In this case, it is crucial for confirming the presence of the carbonyl chloride group and the integrity of the benzoxazine ring system.

Experimental Protocol:

-

Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify characteristic absorption bands.

Expected Data & Interpretation: The most diagnostic feature in the IR spectrum will be the strong C=O stretching vibration of the acyl chloride, which is expected at a high frequency, typically in the range of 1810-1775 cm⁻¹.[6][7] The presence of the benzoxazine ring will be indicated by several characteristic bands, including C-O-C stretching and C-N stretching vibrations.[8]

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2850 | Medium-Weak | C-H stretching (aromatic and aliphatic) |

| ~1800 | Strong | C=O stretching (acyl chloride) [6][7] |

| ~1600, ~1490 | Medium | C=C stretching (aromatic ring)[8] |

| ~1280-1220 | Strong | Asymmetric C-O-C stretching (oxazine ring)[8] |

| ~1040-1010 | Medium | Symmetric C-O-C stretching (oxazine ring)[8] |

| ~750-550 | Medium | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choice: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC/HMBC) is essential for unambiguous assignment of all protons and carbons, confirming the connectivity and substitution pattern.

Experimental Protocol:

-

Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

If necessary for complete assignment, acquire 2D NMR spectra (COSY, HSQC, HMBC).

Expected Data & Interpretation:

¹H NMR: The spectrum should display signals corresponding to the aromatic protons, the two methylene groups of the oxazine ring, and the N-methyl group. The aromatic region will be particularly informative for confirming the 1,2,4,5-tetrasubstituted pattern on the benzene ring.

¹³C NMR: The carbon spectrum will show signals for the carbonyl carbon, the aromatic carbons, the two methylene carbons of the oxazine ring, and the N-methyl carbon. The chemical shift of the carbonyl carbon will be characteristic of an acyl chloride.

2D NMR:

-

COSY (Correlation Spectroscopy): Will show correlations between adjacent protons, for example, between the protons of the two methylene groups in the oxazine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the entire molecule. For instance, correlations from the N-methyl protons to the C4 and C4a carbons would be expected.

The following diagram illustrates some expected key HMBC correlations.

Caption: Expected key HMBC correlations for structure confirmation.

Data Presentation:

¹H NMR (Expected Chemical Shifts in CDCl₃):

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| H-5 | ~7.8 | d | 1H |

| H-6 | ~7.7 | dd | 1H |

| H-8 | ~6.9 | d | 1H |

| H-2 | ~4.4 | t | 2H |

| H-3 | ~3.5 | t | 2H |

| N-CH₃ | ~3.0 | s | 3H |

¹³C NMR (Expected Chemical Shifts in CDCl₃):

| Carbon | Chemical Shift (ppm) |

| C=O | ~168 |

| C-4a, C-8a | ~145-155 |

| C-5, C-6, C-7, C-8 | ~115-135 |

| C-2 | ~65 |

| C-3 | ~45 |

| N-CH₃ | ~40 |

Conclusion

The comprehensive application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, as detailed in this guide, provides a robust and self-validating workflow for the unequivocal structure elucidation of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride. Each analytical technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation ensures the highest level of confidence in the final assignment. This rigorous approach is indispensable for advancing the use of this versatile chemical intermediate in research and development.

References

-

Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH. (2025). National Institutes of Health. [Link]

-

Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - MDPI. (2021). MDPI. [Link]

-

¹H NMR spectra of benzoxazine products purified with different purification methods. (n.d.). ResearchGate. [Link]

-

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde. (n.d.). PubChem. [Link]

-

3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate. [Link]

-

Isomeric Speciation of Bisbenzoxazine Intermediates by Ion Spectroscopy and Ion Mobility Mass Spectrometry. (2024). ACS Omega. [Link]

-

Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). (n.d.). ResearchGate. [Link]

- Process for preparing benzoxazines. (1976).

-

¹H NMR spectra of (a) Jeffamine® (JD-230) (b) Jeffamine® benzoxazine polymer [Poly(BZ-JD230)]. (n.d.). ResearchGate. [Link]

-

Infrared Spectroscopy. (n.d.). LibreTexts. [Link]

-

SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. (n.d.). Semantic Scholar. [Link]

-

Infrared spectra of acid chlorides. (n.d.). Chemistry. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 8. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

discovery of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives

An In-depth Technical Guide to the Discovery of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

Foreword: The Enduring Relevance of the Benzoxazine Scaffold

To the dedicated researcher, scientist, and drug development professional, the pursuit of novel chemical entities with therapeutic potential is a journey of both systematic exploration and serendipitous discovery. Within the vast landscape of heterocyclic chemistry, the 1,4-benzoxazine core stands out as a "privileged scaffold." This bicyclic system, fusing a benzene ring with an oxazine ring, is a structural motif found in numerous natural products and synthetic compounds endowed with a remarkable breadth of biological activities.[1][2] These activities span a wide therapeutic spectrum, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antidiabetic properties.[1][3]

This guide moves beyond a general overview to focus specifically on a nuanced subset: 4-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives . The introduction of a methyl group at the N-4 position is a subtle yet critical modification. It not only alters the molecule's polarity, basicity, and steric profile but can profoundly influence its pharmacokinetic and pharmacodynamic properties. Understanding the discovery pipeline for these specific derivatives—from rational synthesis to biological evaluation—is paramount for unlocking their full therapeutic potential.

This document is structured not as a rigid template, but as a logical narrative that mirrors the scientific process itself. We will first explore the strategic synthesis of this core structure, explaining the chemical reasoning behind the chosen methodologies. We will then transition to their biological evaluation and the crucial analysis of structure-activity relationships (SAR), providing a holistic view for the discerning medicinal chemist.

Part 1: Strategic Synthesis and Mechanistic Rationale

The construction of the 4-methyl-3,4-dihydro-2H-1,4-benzoxazine core is not a trivial undertaking. Direct N-alkylation of the parent 3,4-dihydro-2H-1,4-benzoxazine can be inefficient.[4] Therefore, more elegant and high-yielding strategies have been developed that build the N-methylated scaffold from strategic precursors. The causality behind an effective synthesis lies in creating a robust and versatile pathway that allows for the late-stage introduction of diversity.

The Benzoxazole Reduction and Cyclization Strategy: An Efficient Two-Step Sequence

A particularly effective and field-proven methodology begins with commercially available benzoxazoles. This approach, detailed by Kotha et al., offers an indirect yet highly efficient route to the target N-methylated o-aminophenol precursor, which is the critical intermediate for the subsequent cyclization.[4]

The logic of this pathway is self-validating: it starts with a stable, readily available heterocycle and proceeds through a high-yielding reduction, followed by a ring-closing reaction that forms the desired benzoxazine. This avoids the challenges of direct N-alkylation of less reactive or multifunctional aminophenols.[4]

This protocol is adapted from the work of Kotha, S., Bindra, V., and Kuki, A. and represents a reliable method for accessing the core scaffold.[4]

Step 1: Reductive Opening of 2-Methylbenzoxazole to 2-(Methylamino)phenol

-

Reaction Setup: To a solution of 2-methylbenzoxazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium borohydride (NaBH₄, 2.0-3.0 eq) in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Expertise & Experience: The use of NaBH₄ with a catalytic acid is a classic method for reducing the imine-like functionality within the benzoxazole ring. Acetic acid protonates the nitrogen, activating the C=N bond for hydride attack. The reaction is performed at a reduced temperature to control the exothermic nature of the hydride reduction.

-

-

Acid Addition: Slowly add glacial acetic acid (catalytic amount, ~0.1 eq) to the stirring suspension.

-

Execution: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Remove the THF under reduced pressure. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield 2-(Methylamino)phenol, which is often used in the next step without further purification.[4]

Step 2: Cyclization to 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine

-

Reaction Setup: Combine the crude 2-(Methylamino)phenol (1.0 eq) from the previous step, 1,2-dibromoethane (1.1-1.5 eq), and a phase-transfer catalyst (PTC) such as Aliquat 336 in a suitable solvent system (e.g., toluene/water). Add a strong base, such as 50% aqueous sodium hydroxide (NaOH).

-

Trustworthiness: The use of a PTC is critical for this self-validating system. The aminophenol is deprotonated by the strong base in the aqueous phase, but the resulting anion has low solubility in the organic solvent where the 1,2-dibromoethane resides. The PTC transports the hydroxide or the phenoxide/amide anion into the organic phase, facilitating the nucleophilic substitution reactions required for cyclization.

-

-

Execution: Heat the biphasic mixture to reflux (80-100 °C) with vigorous stirring for 12-18 hours. Monitor the reaction by TLC.

-

Workup and Isolation: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent (e.g., toluene or ethyl acetate). Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. The crude product can then be purified by column chromatography on silica gel to afford the pure 4-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Alternative Synthetic Approaches

While the benzoxazole route is highly effective, other methods exist for constructing the 3,4-dihydro-2H-1,4-benzoxazine ring, which can be adapted for 4-methyl derivatives.

-

Lewis Acid-Catalyzed Aziridine Ring Opening: This elegant method involves the S_N2-type ring opening of an activated aziridine with a 2-halophenol, followed by a copper(I)-catalyzed intramolecular C-N bond formation to close the ring.[5] This strategy offers excellent stereocontrol if chiral aziridines are used as starting materials.[5]

-

Cyclization of 2-Aminophenols: A more traditional route involves the direct reaction of a 2-aminophenol with a 1,2-dihaloethane.[6] For the 4-methyl derivative, this would require starting with 2-amino-N-methylphenol.

Visualization of the Synthetic Workflow

The following diagram outlines the primary synthetic pathway from a common starting material to the target scaffold.

Caption: General workflow for the synthesis of the target scaffold.

Part 2: Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesis of a novel compound is only the beginning. Its true value is determined through rigorous biological testing. The benzoxazine class of molecules is known to interact with a wide variety of biological targets, making them attractive candidates for drug discovery programs.[1][2][6]

Spectrum of Biological Activities

Derivatives of the 1,4-benzoxazine scaffold have demonstrated a wide array of pharmacological effects. While specific data for 4-methyl derivatives are often embedded within broader studies, the general activities of the class provide a strong rationale for their investigation.

| Biological Activity | Description | Representative Citation(s) |

| Antimicrobial | Activity against various strains of bacteria (Gram-positive and Gram-negative) and fungi. The mechanism often involves disruption of cell wall synthesis or other essential cellular processes. | [3][6][7] |

| Anticancer | Cytotoxic effects against various cancer cell lines. Some derivatives may act as enzyme inhibitors or interfere with signaling pathways crucial for tumor growth. | [1] |

| Antiviral | Inhibition of viral replication, including activity against HIV. | [3] |

| Anti-inflammatory | Reduction of inflammation, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory cytokine production. | [2] |

| CNS Activity | Includes anticonvulsant properties and interactions with neurotransmitter receptors, suggesting potential for treating neurological disorders. | [3] |

| Herbicide Safener | Certain derivatives have shown activity in protecting crops from herbicide-induced injury, indicating an application in agrochemistry. | [8] |

The Logic of Biological Screening

A logical cascade of experiments is essential to validate a compound's activity and mechanism of action. This process forms a self-validating system where each step builds upon the last.

Caption: A logical workflow for biological evaluation.

Deconstructing the Structure-Activity Relationship (SAR)

The core of medicinal chemistry lies in understanding how specific structural features of a molecule relate to its biological activity. For 4-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, SAR exploration involves systematically modifying the scaffold and observing the resulting changes in potency and selectivity.

Key positions for modification include:

-

The Benzene Ring (Positions 5, 6, 7, 8): Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂) can drastically alter the electronic properties of the molecule, affecting its ability to bind to targets.

-

The Oxazine Ring (Positions 2 and 3): Substitution at these positions can introduce chirality and new steric interactions, which can be critical for achieving selectivity for a specific biological target.

Causality in SAR: The choice of which substituent to explore is not random. It is a hypothesis-driven process. For example, if a lead compound is found to have moderate activity but poor solubility, a medicinal chemist might rationally introduce a polar group (like a hydroxyl or amine) to improve its pharmacokinetic properties. Conversely, if a compound needs to cross the blood-brain barrier for CNS activity, lipophilic groups might be added. The presence of electron-withdrawing groups on the aromatic ring has been noted to favor the formation of dihydro intermediates in some synthetic routes, indicating their influence on the molecule's electronic character.[1]

Conclusion and Future Horizons

The 4-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold represents a fertile ground for the discovery of new chemical entities. Efficient and robust synthetic strategies, particularly those leveraging the reductive opening of benzoxazoles, have made these compounds highly accessible.[4] Their proven association with a broad range of biological activities validates them as high-value starting points for drug discovery and agrochemical development.[1][3][8]

The path forward is clear. Future research should focus on:

-

Systematic Library Synthesis: Creating diverse libraries by varying substituents on both the aromatic and heterocyclic rings to conduct comprehensive SAR studies.

-

Target Deconvolution: For active compounds, identifying the specific biological enzyme, receptor, or pathway they modulate is crucial for rational drug design.

-

Pharmacokinetic Optimization: Fine-tuning the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties, transforming a biologically active "hit" into a viable drug "lead."

By integrating insightful synthetic chemistry with rigorous biological evaluation, the scientific community can continue to unlock the full potential of these versatile heterocyclic compounds.

References

-

Dalimba, U., Sa R, S., & Chandrasekhar, C. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Center for Biotechnology Information. [Link]

-

Patel, M., & Shaikh, F. (2014). Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). ResearchGate. [Link]

-

Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. [Link]

-

Kang, T., Qu, H.T., & Liu, C.G. (2021). Synthesis, Crystal Structure, and Biological Activity of 4-phenoxyacetyl-substituted methyl-3,4-dihydro-2H-1,4-benzoxazine. Connect Journals. [Link]

-

Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde. PubChem. Retrieved January 26, 2026, from [Link]

-

Sharaf El-Din, N. A. (2019). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

-

Unknown Author. (2016). 4H-3,1-Benzoxazines and their dihydro derivatives: synthesis, reactivity, and biological activity. ResearchGate. [Link]

-

Rauf, A., & Sharma, R. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Applied Chemical Science. [Link]

-

Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. [Link]

-

Singh, A., & Sharma, P. K. (2021). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate. [Link]

-

Liu, J., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]

-

Konwar, A., et al. (2022). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. National Center for Biotechnology Information. [Link]

-

Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Serbian Chemical Society. [Link]

Sources

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities [academia.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. ikm.org.my [ikm.org.my]

- 8. connectjournals.com [connectjournals.com]

Technical Guide: Spectroscopic and Synthetic Analysis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride

Abstract

This technical guide provides a comprehensive analysis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride, a novel heterocyclic compound with significant potential as a reactive intermediate in medicinal chemistry and materials science. Due to the absence of published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed, predictive spectroscopic profile. We outline the expected characteristics in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide proposes a robust, multi-step synthetic pathway and provides detailed, field-proven experimental protocols for its synthesis and subsequent characterization. The workflow emphasizes a correlative analytical approach, ensuring high-confidence structural validation and purity assessment, consistent with the rigorous standards of drug discovery and chemical research.

Introduction: A Profile of the Target Compound

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride is a bifunctional molecule featuring a stable 1,4-benzoxazine core and a highly reactive carbonyl chloride group. The benzoxazine heterocycle is a privileged scaffold in medicinal chemistry, known for a range of biological activities.[1] The presence of the acyl chloride moiety transforms the molecule into a versatile building block, capable of undergoing nucleophilic acyl substitution to readily form esters, amides, and other derivatives. This dual-functionality makes it a high-value intermediate for creating libraries of complex molecules for screening and development.

This guide serves as a foundational resource for researchers, providing the necessary predictive data and methodologies to confidently synthesize and characterize this compound.

Caption: Key identifiers for the target compound.

Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic signatures of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride. These predictions are derived from fundamental principles and comparative analysis of related structures, including 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde and various benzoxazine derivatives characterized in the literature.[2][3][4][5]

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, oxazine ring, and N-methyl protons. The analysis assumes a standard deuterated chloroform (CDCl₃) solvent.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J) | Justification |

| H-5 | ~7.2 - 7.4 | d | J ≈ 8-9 Hz | Aromatic proton ortho to the carbonyl chloride group, expected to be deshielded. |

| H-6 | ~6.8 - 7.0 | dd | J ≈ 8-9, 2-3 Hz | Aromatic proton ortho to H-5 and meta to the carbonyl chloride. |

| H-8 | ~6.7 - 6.9 | d | J ≈ 2-3 Hz | Aromatic proton meta to H-5 and ortho to the nitrogen, showing a smaller coupling constant. |

| H-2 (-OCH₂-) | ~4.2 - 4.4 | t | J ≈ 4-5 Hz | Methylene protons adjacent to the ring oxygen, deshielded. |

| H-3 (-NCH₂-) | ~3.4 - 3.6 | t | J ≈ 4-5 Hz | Methylene protons adjacent to the ring nitrogen. |

| N-CH₃ | ~2.9 - 3.1 | s | N/A | Singlet for the N-methyl group protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C=O (Carbonyl) | ~168 - 172 | Highly deshielded carbon of the acyl chloride group. |

| C-4a | ~145 - 148 | Aromatic quaternary carbon bonded to oxygen. |

| C-8a | ~130 - 133 | Aromatic quaternary carbon bonded to nitrogen. |

| C-7 | ~128 - 131 | Aromatic quaternary carbon attached to the carbonyl group. |

| C-5 | ~125 - 128 | Aromatic CH carbon ortho to the carbonyl group. |

| C-6 | ~118 - 122 | Aromatic CH carbon. |

| C-8 | ~115 - 118 | Aromatic CH carbon. |

| C-2 (-OCH₂-) | ~65 - 68 | Aliphatic carbon of the oxazine ring adjacent to oxygen. |

| C-3 (-NCH₂-) | ~48 - 52 | Aliphatic carbon of the oxazine ring adjacent to nitrogen. The carbons of the oxazine ring in similar structures are observed in this range.[2] |

| N-CH₃ | ~38 - 42 | Aliphatic carbon of the N-methyl group. |

Predicted Infrared (IR) Spectrum

The IR spectrum is invaluable for identifying key functional groups, particularly the highly characteristic carbonyl chloride.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| C=O Stretch (Acyl Chloride) | 1785 - 1815 | Strong, Sharp | The high frequency is a hallmark of the acyl chloride functional group due to the inductive effect of chlorine. |

| C=C Stretch (Aromatic) | 1580 - 1610 | Medium | Characteristic stretching vibrations of the benzene ring. |

| C-O-C Asymmetric Stretch | 1220 - 1260 | Strong | Asymmetric C-O-C stretching of the oxazine ring ether linkage is a key diagnostic peak.[6] |

| C-N Stretch (Aromatic Amine) | 1330 - 1370 | Medium | Stretching vibration of the aryl nitrogen bond. |

| Benzene Ring Substitution | 900 - 950 | Medium-Strong | Out-of-plane bending vibrations confirming the substitution pattern of the benzene ring, a diagnostic peak for the benzoxazine structure.[2] |

Predicted Mass Spectrum (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a clear molecular ion peak and predictable fragmentation patterns.

| m/z Value | Assignment | Justification |

| 211/213 | [M]⁺ | Molecular ion peak. The characteristic ~3:1 intensity ratio for the ³⁵Cl and ³⁷Cl isotopes provides definitive evidence of a single chlorine atom. |

| 176 | [M-Cl]⁺ | Loss of the chlorine radical, a common fragmentation pathway for acyl chlorides. |

| 148 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Cl]⁺ fragment, a very common and diagnostically useful fragmentation (decarbonylation). |

| 133 | [C₈H₇NO]⁺ | Fragmentation involving the benzoxazine core. |

Proposed Synthesis and Characterization Workflow

A logical and efficient synthesis can be designed based on known transformations of related benzoxazine structures.[5][7] The proposed pathway begins with the formation of the core heterocycle, followed by functionalization of the aromatic ring.

Caption: A three-step synthetic pathway to the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde (Intermediate 1)

-

Cool a solution of phosphoryl chloride (POCl₃, 1.5 eq.) in anhydrous dimethylformamide (DMF, 5 vol.) to 0 °C in an ice bath under a nitrogen atmosphere.

-

Slowly add a solution of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq.) in anhydrous DMF (2 vol.) to the Vilsmeier reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC for the consumption of starting material.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Basify the aqueous solution with cold 2M NaOH solution until pH 8-9.

-

Extract the product with ethyl acetate (3 x 10 vol.).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (Intermediate 2)

-

Dissolve Intermediate 1 (1.0 eq.) in a mixture of t-butanol and water (4:1).

-

Add sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) to the solution.

-

Stir vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a 10% aqueous solution of sodium sulfite.

-

Acidify the mixture with 1M HCl to pH 2-3 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.

Step 3: Synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride (Final Product)

-

Suspend the carboxylic acid (Intermediate 2, 1.0 eq.) in anhydrous dichloromethane (DCM, 10 vol.) under a nitrogen atmosphere.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Add thionyl chloride (SOCl₂, 2.0 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours until the suspension clarifies and gas evolution ceases.

-

Cool the mixture and remove all volatile components (DCM, excess SOCl₂, DMF) under high vacuum.

-

The resulting solid or oil is the crude carbonyl chloride, which should be used immediately in subsequent reactions due to its moisture sensitivity.

Experimental Protocol: Spectroscopic Characterization

-

NMR Spectroscopy:

-

Dissolve ~5-10 mg of the final product in ~0.6 mL of CDCl₃.

-

Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.[3]

-

Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

-

IR Spectroscopy:

-

Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Perform a background scan before acquiring the sample spectrum over a range of 4000-600 cm⁻¹.

-

For validation, confirm the disappearance of the broad O-H stretch (~2500-3300 cm⁻¹) of the carboxylic acid precursor and the appearance of the sharp C=O stretch (~1800 cm⁻¹) of the product.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze using a High-Resolution Mass Spectrometer (HR-MS) with an appropriate ionization source (e.g., ESI or EI).[8]

-

Confirm the exact mass of the molecular ion and the isotopic pattern for chlorine.

-

Data Interpretation and Structural Validation

Confirming the identity of a novel compound requires a holistic and self-validating analytical strategy. Data from individual techniques should not be considered in isolation.

Caption: Interrelation of spectroscopic techniques for validation.

-

Cross-Verification: The molecular formula determined by HR-MS must match the atom count from NMR. The functional groups identified by IR (e.g., the acyl chloride C=O) must correspond to the chemical shifts observed in the ¹³C NMR spectrum (δ ~170 ppm).

-

Connectivity: 2D NMR experiments like HSQC and HMBC are critical. An HSQC spectrum will directly correlate each proton signal with its attached carbon. An HMBC spectrum will show long-range (2-3 bond) correlations, allowing one to piece together the entire molecular puzzle, for instance, by correlating the aromatic protons to the carbonyl carbon.

-

Purity: The ¹H NMR spectrum serves as an excellent tool for purity assessment. The absence of signals corresponding to starting materials (e.g., the carboxylic acid -OH proton) or solvents (e.g., residual DCM) indicates high purity. Integration of the signals should correspond to the proton ratios predicted for the structure.

Conclusion

While experimental data for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride is not yet published, a robust and reliable spectroscopic profile can be confidently predicted through the analysis of its constituent parts and structurally related analogs. This guide provides the foundational chemical intelligence—from predicted NMR shifts and IR bands to a complete synthetic protocol—required for its successful synthesis and unambiguous characterization. The emphasis on a correlative and self-validating analytical workflow ensures that researchers can proceed with confidence in using this versatile intermediate for the development of new chemical entities.

References

- Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH. (2025).

- Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - MDPI. (2021).

- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - MDPI. (2020).

- Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring | ACS Applied Polymer Materials. (2026).

- N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis - NIH.

- ¹H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo... - ResearchGate.

- An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives - ijstr.

- (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. (2021).

- FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. - ResearchGate.

- 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde - PubChem.

- TRC - 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid | LGC Standards.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | C10H11NO2 | CID 2776404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy Online CAS Number 532391-89-2 - TRC - 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid | LGC Standards [lgcstandards.com]

- 8. pubs.acs.org [pubs.acs.org]

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride safety and handling

An In-Depth Technical Guide to the Safe Handling and Application of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Inherent Reactivity and Hazards

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride is a bifunctional molecule, with its reactivity dominated by the highly electrophilic acyl chloride group. Acyl chlorides are among the most reactive of the carboxylic acid derivatives and are potent acylating agents.[1][2] This reactivity, while synthetically useful, also dictates the compound's primary hazards.

1.1 The Acyl Chloride Functional Group: The Epicenter of Reactivity

The carbon atom of the carbonyl chloride is bonded to two highly electronegative atoms (oxygen and chlorine), rendering it highly susceptible to nucleophilic attack.[3] This is the cornerstone of its utility in forming amides, esters, and other derivatives.[1][4] However, this reactivity also means it will react readily with a variety of common laboratory substances, including water.

Key Reactions to Consider:

-

Hydrolysis: Acyl chlorides react vigorously with water, including atmospheric moisture, to produce the corresponding carboxylic acid and hydrochloric acid (HCl) gas.[1][3] This reaction is often exothermic and the evolution of corrosive HCl gas presents a significant inhalation hazard.

-

Reaction with Alcohols and Amines: These reactions are typically the desired synthetic transformations, yielding esters and amides respectively.[4] These reactions can also be highly exothermic and may require careful temperature control.

1.2 The Benzoxazine Core: A Biologically Relevant Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine moiety is a common feature in a variety of biologically active compounds. While the core itself is generally stable, its derivatives can exhibit toxicological properties. Safety data for structurally similar benzoxazine derivatives indicate potential for skin, eye, and respiratory irritation.[5][6][7]

Section 2: Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before commencing any work with this compound. The following table summarizes the anticipated hazards based on the functional groups present.

| Hazard Category | Description | Potential Consequences |

| Acute Toxicity | The compound is likely harmful if swallowed, inhaled, or absorbed through the skin, consistent with related benzoxazine structures.[5][8] The primary danger upon inhalation is the HCl gas produced from hydrolysis.[3] | Chemical burns to the respiratory tract, skin, and eyes. Ingestion can lead to severe damage to the gastrointestinal tract. |

| Skin Corrosion/Irritation | As an acyl chloride, it will cause severe skin burns and eye damage upon contact.[9] The generated HCl will exacerbate this corrosive effect. | Severe skin irritation, blistering, and chemical burns. Serious eye irritation and potential for permanent eye damage.[7][10] |

| Respiratory Irritation | Inhalation of dust or vapors, and particularly the HCl gas from hydrolysis, will cause severe respiratory tract irritation.[7] | Coughing, shortness of breath, and inflammation of the respiratory tract. |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

3.1 Primary Engineering Controls

All manipulations of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride must be conducted within a certified chemical fume hood to ensure adequate ventilation and to contain any released vapors or HCl gas.[11] The work area should be kept free of clutter and all non-essential items removed.

3.2 Personal Protective Equipment (PPE) Protocol

A standard PPE ensemble for handling this reagent includes:

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Consider double-gloving.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

-

Respiratory Protection: For anything other than very small quantities, or in the case of a spill, a respirator with an acid gas cartridge may be necessary.[12]

Caption: Personal Protective Equipment (PPE) workflow for handling reactive acyl chlorides.

Section 4: Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.

4.1 Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[5][7][8]

-

The primary incompatibility is with water and other protic solvents. Therefore, storage in a desiccator is recommended.

-

Keep containers tightly closed to prevent moisture ingress and sublimation.[5][8]

-

Store away from strong oxidizing agents, bases, and alcohols.[5]

4.2 Handling

-

Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold solid.

-

Weighing should be done rapidly and in a controlled environment, preferably within the fume hood.

-

Use inert gas (e.g., nitrogen or argon) for transfers and reactions to minimize contact with air and moisture.

Section 5: Experimental Procedures and Quenching

The high reactivity of acyl chlorides necessitates carefully planned experimental setups and quenching procedures.[11]

5.1 General Reaction Setup

A typical reaction involving this acyl chloride would be conducted under an inert atmosphere. The reaction vessel should be oven-dried or flame-dried to remove any residual moisture. Solvents should be anhydrous. The acyl chloride is typically added slowly to a solution of the nucleophile to control the reaction exotherm.

Caption: Generalized workflow for reactions involving acyl chlorides.

5.2 Quenching of Residual Acyl Chloride

It is crucial to safely neutralize or "quench" any unreacted acyl chloride at the end of a reaction.[11] Never quench a reaction with water directly if a significant amount of acyl chloride is expected to be present, as this can cause a violent reaction and release of HCl.

Recommended Quenching Protocol:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a less reactive nucleophile, such as isopropanol or methanol, to convert the remaining acyl chloride into an ester.[11]

-

Once the exotherm has subsided, the reaction can be quenched more cautiously with an aqueous solution, such as a saturated solution of sodium bicarbonate, to neutralize the HCl produced.

Section 6: Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

6.1 Spills

-

Small Spills (in a fume hood): Absorb with an inert, dry material such as sand or vermiculite. Do not use combustible materials. Place the absorbed material into a suitable container for hazardous waste disposal.

-

Large Spills: Evacuate the laboratory and alert emergency personnel.

6.2 Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Section 7: Waste Disposal

All waste containing 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride or its byproducts must be treated as hazardous waste.

-

Contaminated materials (gloves, paper towels, etc.) should be placed in a sealed, labeled container.

-

Liquid waste should be collected in a designated, labeled hazardous waste container.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

References

-

University of Utah. (2019, April 11). Acid Handling. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing benzoxazines.

-

Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, December 27). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Retrieved from [Link]

-

MaChemGuy. (2016, October 3). Reactions of Acyl Chlorides [Video]. YouTube. Retrieved from [Link]

-

1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). Retrieved from [Link]

-

Giardinella, S. (2025, August 9). Acids Handling. ResearchGate. Retrieved from [Link]

-

Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. (n.d.). Retrieved from [Link]

-

Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Sathee Jee. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bioinspired Design Provides High‐Strength Benzoxazine Structural Adhesives. Retrieved from [Link]

-

MDPI. (2020, March 20). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. Retrieved from [Link]

-

PubMed. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2020, August 15). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Retrieved from [Link]

Sources

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. One moment, please... [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. savemyexams.com [savemyexams.com]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 12. capotchem.cn [capotchem.cn]

- 13. download.basf.com [download.basf.com]

Methodological & Application

acylation of primary amines with 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride

Application Notes & Protocols

Topic: Acylation of Primary Amines with 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzoxazine Amide Linkage

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently incorporated into molecules of significant biological interest. Its unique conformational properties and ability to participate in various intermolecular interactions have established it as a cornerstone in medicinal chemistry, particularly in the development of novel therapeutics, including potential anticancer agents.[1][2] The formation of an amide bond via acylation is one of the most robust and reliable strategies in synthetic chemistry, central to the construction of peptides, polymers, and a vast array of pharmaceutical compounds.[3]

This guide provides a comprehensive technical overview and a field-proven protocol for the N-acylation of primary amines using a bespoke acylating agent, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride . The resulting N-substituted 7-carboxamides are valuable intermediates for building libraries of compounds for structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties in drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, provide a validated step-by-step protocol, and discuss critical parameters for ensuring success and high purity.

Part 1: The Underlying Chemistry - Mechanism and Rationale

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. Understanding this pathway is critical for optimizing conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary amine. This amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. The high electrophilicity of the carbonyl carbon is induced by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[4][5]

-

Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate. In this state, the carbonyl oxygen bears a negative charge, and the nitrogen atom carries a positive charge.

-

Collapse and Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the most stable leaving group, the chloride ion (Cl⁻).[4]

-

Proton Transfer (Neutralization): The immediate byproduct of the reaction is hydrogen chloride (HCl).[6] In the absence of a scavenger, this strong acid will protonate the starting primary amine, forming a non-nucleophilic ammonium salt and effectively halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture. This base stoichiometrically neutralizes the generated HCl, ensuring the primary amine remains available to react.[7]

The overall transformation is a highly efficient method for creating a stable amide bond.

Part 2: The Acylating Agent - Synthesis and Handling

The stability and reactivity of the acylating agent are paramount. 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride is not typically commercially available and must be synthesized. A reliable route involves the conversion of the corresponding carboxylic acid using a standard chlorinating agent.

Proposed Synthesis of the Acylating Agent:

-

Formation of the Benzoxazine Core: Synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through established methods, such as the reaction of 2-aminophenol with 1,2-dibromoethane followed by N-methylation.[8]

-

Carboxylation: Friedel-Crafts acylation or a related electrophilic aromatic substitution at the 7-position can install a carbonyl group, which is then oxidized to the carboxylic acid.

-

Conversion to Acyl Chloride: The 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is then reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an anhydrous solvent (e.g., Dichloromethane (DCM)) with a catalytic amount of N,N-dimethylformamide (DMF). The resulting acyl chloride is highly reactive and moisture-sensitive.

Handling and Storage:

-

Moisture Sensitivity: Acyl chlorides readily hydrolyze back to the carboxylic acid upon contact with water or atmospheric moisture.[9] All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Storage: The acyl chloride should be used immediately after synthesis. If storage is necessary, it must be under an inert atmosphere in a sealed container at low temperature (0-4 °C).

Part 3: Detailed Experimental Protocol

This protocol provides a robust method for the acylation of a generic primary amine. Adjustments to stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents

| Reagent/Material | Grade | Notes |

| Representative Primary Amine (e.g., Benzylamine) | ≥99% Purity | Substrate |

| 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride | N/A (Freshly Prepared) | Acylating Agent |

| Triethylamine (TEA) or DIPEA | Anhydrous, ≥99.5% | Non-nucleophilic base |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Reaction Solvent |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | For aqueous work-up |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Sol. | For aqueous work-up |

| Brine (Saturated NaCl) | Saturated Aqueous Sol. | For aqueous work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Drying agent |

| Silica Gel | 230-400 mesh | For column chromatography |

| TLC Plates | Silica gel 60 F₂₅₄ | For reaction monitoring |

| Solvents for Chromatography | HPLC Grade | e.g., Ethyl Acetate, Hexanes |

Equipment

-

Round-bottom flasks (oven-dried)

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon manifold)

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Analytical instruments: NMR, LC-MS

Step-by-Step Reaction Procedure

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol, 1.0 eq.). Under a positive pressure of nitrogen, add anhydrous DCM (10 mL) followed by triethylamine (0.17 mL, 1.2 mmol, 1.2 eq.).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: In a separate dry flask, dissolve 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride (1.1 mmol, 1.1 eq.) in anhydrous DCM (5 mL). Draw this solution into a syringe and add it dropwise to the cold amine solution over 15 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Aqueous Work-up: Upon completion, quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL). The acidic wash removes excess amine and base, while the basic wash removes any unreacted acyl chloride (as the carboxylate).[10]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification and Characterization

-

Purification: The crude residue is typically purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the product. For highly polar amides, a DCM/Methanol system may be more effective.[11] Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[12]

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

LC-MS and HRMS: To confirm the molecular weight and purity.

-

FT-IR: To confirm the presence of the amide carbonyl stretch (typically ~1650 cm⁻¹).

-

Part 4: Expected Results and Troubleshooting

The yields for this reaction are generally good to excellent, contingent on the purity of the reagents and the nature of the primary amine.

| Primary Amine | Steric Hindrance | Nucleophilicity | Expected Yield (%) | Notes |

| Butylamine | Low | High | 85-95% | A straightforward reaction, typically fast and clean. |

| Aniline | Low | Moderate | 75-90% | The reduced nucleophilicity of aromatic amines may require longer reaction times. |

| tert-Butylamine | High | High | 40-60% | Steric hindrance around the nitrogen can significantly slow the reaction rate. |

| 2-Aminoethanol | Low | High | 70-85% | The hydroxyl group may require protection to prevent side reactions (O-acylation). |

Troubleshooting Guide:

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.3. Poorly nucleophilic amine. | 1. Use freshly prepared acyl chloride under strict anhydrous conditions.2. Ensure ≥1.1 eq. of base is used.3. Increase reaction temperature or use a more forcing coupling reagent. |